molecular formula C11H8Cl2N2O2 B11985637 Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]- CAS No. 88812-65-1

Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Katalognummer: B11985637
CAS-Nummer: 88812-65-1
Molekulargewicht: 271.10 g/mol
InChI-Schlüssel: XCUJGLTVYMOHQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]- is a synthetic organic compound with the molecular formula C11H8Cl2N2O2. This compound is known for its unique chemical structure, which includes a phenol group substituted with dichloro and isoxazolyl-imino groups. It is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]- typically involves the reaction of 2,4-dichlorophenol with 5-methyl-3-isoxazolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

88812-65-1

Molekularformel

C11H8Cl2N2O2

Molekulargewicht

271.10 g/mol

IUPAC-Name

2,4-dichloro-6-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-2-10(15-17-6)14-5-7-3-8(12)4-9(13)11(7)16/h2-5,16H,1H3

InChI-Schlüssel

XCUJGLTVYMOHQD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)N=CC2=C(C(=CC(=C2)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.